molecular formula C20H18N4O4 B2931176 (2R,4S)-Fmoc-D-Pro(4-N3)-OH CAS No. 2137142-63-1

(2R,4S)-Fmoc-D-Pro(4-N3)-OH

Cat. No.: B2931176
CAS No.: 2137142-63-1
M. Wt: 378.4 g/mol
InChI Key: HOPXMBBEYJTPNX-KPZWWZAWSA-N
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Description

Fmoc-D-Pro(4-N3)-OH (2R,4S) is a conformationally constrained proline derivative featuring a 4-azido (N₃) substituent on the pyrrolidine ring and a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group. Its stereochemistry (2R,4S) distinguishes it from other proline isomers, making it valuable in peptide synthesis and bioorthogonal "click chemistry" applications. The azide group enables selective Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating site-specific modifications in peptides or biomaterials .

Properties

IUPAC Name

(2R,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXMBBEYJTPNX-KPZWWZAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-D-Pro(4-N3)-OH (2R,4S) is a specialized amino acid derivative that has garnered attention for its unique biological activities, particularly in the fields of peptide synthesis and bioconjugation. This compound features an azide functional group, which is pivotal for its reactivity and applications in medicinal chemistry. Below, we explore its biological activity, synthesis methods, and applications through detailed findings and case studies.

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O4_{4}
  • Molecular Weight : 378.38 g/mol
  • CAS Number : 2137142-63-1

The azide group in Fmoc-D-Pro(4-N3)-OH enables it to participate in "click chemistry," a powerful tool for synthesizing complex molecules. This property allows for selective labeling and tracking of peptides within biological systems, enhancing their stability and efficacy. The incorporation of this compound into peptides can significantly improve targeted delivery mechanisms, making it a valuable asset in drug development.

Applications

1. Peptide Synthesis

  • Fmoc-D-Pro(4-N3)-OH is utilized extensively in the synthesis of therapeutic peptides. Its azide group allows for specific modifications that enhance the versatility of peptide design.

2. Bioconjugation

  • The compound's ability to engage in click chemistry reactions makes it ideal for bioconjugation applications, especially in drug delivery systems targeting specific cells or tissues.

3. Protein Labeling

  • Researchers employ Fmoc-D-Pro(4-N3)-OH to label proteins with fluorescent tags or other markers, which is crucial for studying protein interactions and dynamics within cellular environments.

4. Drug Development

  • Its role in synthesizing novel compounds positions it as a key player in pharmaceutical research, particularly in creating molecules with improved efficacy and selectivity for biological targets.

Comparative Analysis

The following table summarizes the unique aspects of Fmoc-D-Pro(4-N3)-OH compared to other proline derivatives:

Compound NameStructure FeaturesUnique Aspects
Fmoc-D-Pro(4-N3)-OH (2R,4S)Fmoc-protected with an azido groupFacilitates click chemistry; enhances peptide stability
(2S,4S)-Proline HydrochlorideStandard proline structureNo azido group; commonly used in protein synthesis
(2R,4R)-Fmoc-D-Pro(4-N3)-OHSimilar backboneDifferent stereochemistry; less reactive

Case Studies

Study 1: Peptide Stability Enhancement
A study investigated the incorporation of Fmoc-D-Pro(4-N3)-OH into therapeutic peptides. The results indicated that the azido group's presence significantly increased the stability of the peptides against enzymatic degradation while maintaining their biological activity. This finding suggests potential applications in developing long-lasting therapeutic agents.

Study 2: Targeted Drug Delivery
In a research project focused on targeted drug delivery systems, Fmoc-D-Pro(4-N3)-OH was used to create conjugates with anticancer drugs. The study demonstrated that the azide functionality allowed for effective conjugation to tumor-targeting ligands via click chemistry, resulting in enhanced delivery efficacy and reduced side effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₁₈N₄O₄
  • Molecular Weight : 378.38 g/mol
  • CAS Number : 263847-08-1
  • Stereochemistry : D-configuration at C2 (2R) and S-configuration at C4 (4S) .

Below is a comparative analysis of Fmoc-D-Pro(4-N3)-OH (2R,4S) with structurally or functionally related proline derivatives.

Stereoisomeric Proline Derivatives
Compound Name Stereochemistry Protecting Group Key Functional Group Molecular Weight (g/mol) Key Applications Source Evidence
Fmoc-D-Pro(4-N3)-OH (2R,4S) 2R,4S Fmoc 4-Azide (N₃) 378.38 Click chemistry, peptide synthesis
Fmoc-L-Pro(4-N3)-OH (2S,4S) 2S,4S Fmoc 4-Azide (N₃) 378.38 Peptide synthesis, bioconjugation
Boc-D-Pro(4-N3)-OH (2R,4S) 2R,4S Boc 4-Azide (N₃) 256.26 Organic synthesis intermediates
Fmoc-L-Pro(4-STrt)-OH (2S,4R) 2S,4R Fmoc 4-Tritylthio (STrt) 611.75 Conformational control in peptides

Key Observations :

  • Stereochemical Impact : The 2R,4S configuration of Fmoc-D-Pro(4-N3)-OH results in distinct conformational preferences compared to L-proline (2S,4S) or 2S,4R isomers. For example, D-proline derivatives are less common in natural peptides but are critical for designing protease-resistant analogs .
  • Protecting Group Differences : Boc-protected analogs (e.g., Boc-D-Pro(4-N3)-OH) require acidic deprotection (e.g., TFA), whereas Fmoc derivatives are base-labile (e.g., piperidine), making them compatible with Fmoc-based solid-phase peptide synthesis (SPPS) .
Functional Group Variations
Compound Name Functional Group Reactivity Applications Source Evidence
Fmoc-D-Pro(4-N3)-OH (2R,4S) 4-Azide (N₃) CuAAC, strain-promoted click Bioconjugation, peptide cyclization
Fmoc-L-Pro(4-NH-Pal)-OH (2S,4S) 4-Palmitoylamido Hydrophobic interactions Lipidated peptide design
Fmoc-L-Pro(4-Me)-OH (2S,4R) 4-Methyl Steric hindrance Conformational stabilization

Key Observations :

  • Azide vs. Amide/Amino Groups: The 4-azide group in Fmoc-D-Pro(4-N3)-OH enables bioorthogonal modifications, unlike 4-methyl or 4-amide derivatives, which primarily influence peptide folding or aggregation .
  • Hydrophobic vs. Reactive Groups : 4-Palmitoylamido (Pal) derivatives enhance hydrophobicity for membrane association, whereas azides prioritize reactivity for ligation .

Key Observations :

  • Solubility : Fmoc-D-Pro(4-N3)-OH exhibits good solubility in polar aprotic solvents (e.g., DMF, NMP), critical for SPPS .
  • Stability : The Fmoc group’s base sensitivity necessitates careful handling during SPPS, whereas Boc analogs degrade under acidic conditions .

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